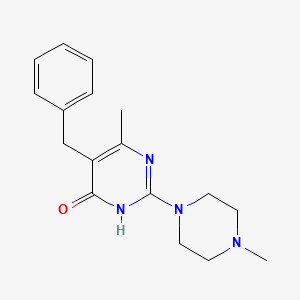

5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20N4O

- Molecular Weight : 284.35 g/mol

- CAS Number : [Not provided in the search results]

This compound features a pyrimidinone core substituted with a benzyl group and a 4-methylpiperazine moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrimidinones exhibit promising antimicrobial properties. For instance, research has demonstrated that certain structural modifications can enhance the potency against various bacterial strains, including Mycobacterium tuberculosis . The introduction of polar groups at specific positions has been shown to affect the overall antimicrobial efficacy significantly.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro assays have revealed that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. For example, compounds with similar piperazine substitutions have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyrimidine ring and piperazine moiety. The presence of electron-donating groups such as methyl or methoxy enhances activity, while bulky groups may hinder binding affinity to targets. Notably, compounds with a 4-methylpiperazine substitution showed improved selectivity and potency against targeted kinases involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Low micromolar range | |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | |

| Anticancer | U937 (Leukemia) | 5 µM |

Case Study 1: Antimycobacterial Activity

A study focusing on the antimycobacterial properties of pyrimidinone derivatives found that certain analogs exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis. The study emphasized the role of the piperazine ring in enhancing membrane permeability and interaction with bacterial targets .

Case Study 2: Kinase Inhibition

In another investigation, compounds structurally related to this compound were tested for their ability to inhibit various receptor tyrosine kinases (RTKs). The results indicated that these compounds could effectively inhibit EGFR and PDGFR with inhibition percentages comparable to established inhibitors like imatinib .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C17H22N4O and a molecular weight of approximately 298.38 g/mol. The structural features include a pyrimidine ring substituted with a benzyl group and a piperazine moiety, which are crucial for its biological activities.

Biological Activities

- Antitumor Activity :

- Antimicrobial Properties :

- Central Nervous System Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Key synthetic routes include:

- Pyrimidine Formation : Starting materials are reacted under controlled conditions to form the pyrimidine core.

- Substitution Reactions : The introduction of the benzyl and piperazine groups occurs through nucleophilic substitution methods.

These synthetic strategies are crucial for producing analogs that enhance biological activity or reduce toxicity profiles .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor effects of various pyrimidine derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial activity of this compound was compared with standard antibiotics using agar diffusion methods. The results indicated that it displayed comparable efficacy against resistant bacterial strains, suggesting its viability as an alternative therapeutic agent in infectious diseases .

Chemical Reactions Analysis

Reduction Reactions

The pyrimidin-4(3H)-one lactam can undergo reduction under strong conditions. Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene bridge, forming a dihydropyrimidine derivative.

| Reaction | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Lactam reduction | LiAlH₄, THF, −10°C → rt | 5-Benzyl-6-methyl-2-(4-methylpiperazin-1-yl)-3,4-dihydropyrimidine |

Mechanistic Insight : LiAlH₄ coordinates with the carbonyl oxygen, facilitating hydride transfer to the electrophilic carbon.

Oxidation Reactions

The benzylic position and methyl groups are susceptible to oxidation:

Limitations : Direct oxidation of the methyl group on pyrimidine is less documented; analogous pyridopyrimidines show metabolic oxidation via cytochrome P450 enzymes .

Nucleophilic Substitution

The methylpiperazine moiety undergoes alkylation or acylation at its secondary amine:

Key Trend : Steric hindrance from the methyl group on piperazine slows reaction kinetics compared to unsubstituted piperazines .

Ring-Opening and Functionalization

Acidic hydrolysis cleaves the pyrimidinone ring, yielding linear intermediates:

| Reaction | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 12 h | 3-(Benzylcarbamoyl)-4-methylpentanediamide |

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water.

Electrophilic Aromatic Substitution

The benzyl group participates in nitration or sulfonation:

| Reaction | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-(3-Nitrobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one |

Regioselectivity : Nitration occurs preferentially at the meta position due to electron-withdrawing effects from the pyrimidinone .

Cross-Coupling Reactions

The pyrimidine core can undergo Suzuki-Miyaura coupling if halogenated:

Challenges : Direct halogenation requires radical initiators (e.g., AIBN) due to the deactivated pyrimidine ring .

Metabolic Reactions

In vivo, the compound undergoes hepatic oxidation and demethylation:

Properties

Molecular Formula |

C17H22N4O |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5-benzyl-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H22N4O/c1-13-15(12-14-6-4-3-5-7-14)16(22)19-17(18-13)21-10-8-20(2)9-11-21/h3-7H,8-12H2,1-2H3,(H,18,19,22) |

InChI Key |

QOJNMYLYKDVUFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.